molecular formula C11H10N2O3 B8278287 4-(3-Nitropyridin-4-yl)cyclohex-3-enone

4-(3-Nitropyridin-4-yl)cyclohex-3-enone

Cat. No.: B8278287
M. Wt: 218.21 g/mol
InChI Key: ZQBBTLJRMRXGOB-UHFFFAOYSA-N
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Description

4-(3-Nitropyridin-4-yl)cyclohex-3-enone is a cyclohexenone derivative featuring a 3-nitropyridin-4-yl substituent at the 4-position of the cyclohexenone ring.

Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

4-(3-nitropyridin-4-yl)cyclohex-3-en-1-one

InChI

InChI=1S/C11H10N2O3/c14-9-3-1-8(2-4-9)10-5-6-12-7-11(10)13(15)16/h1,5-7H,2-4H2

InChI Key

ZQBBTLJRMRXGOB-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CCC1=O)C2=C(C=NC=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Variations

Key Analogs:

5-Methyl-3-(3-nitropyridin-4-yl)cyclohex-2-enone (CAS: 1187055-95-3) Structure: A methyl group at the 5-position and a 3-nitropyridinyl group at the 3-position of cyclohex-2-enone. Molecular Formula: C₁₂H₁₂N₂O₃; Molecular Weight: 232.239 g/mol. Hydrogen Bonding: 0 H-bond donors, 4 H-bond acceptors, influencing solubility and intermolecular interactions .

Ethyl-3-(3-nitropyridin-4-yl)-2-oxopropanoate (8a) Structure: A propanoate ester backbone with a 3-nitropyridinyl substituent. Synthesis Yield: 50% under standard esterification conditions .

Ethyl-3-(2-chloro-5-nitropyridin-4-yl)-2-oxopropanoate (8b) Structure: Similar to 8a but with an additional chlorine substituent at the 2-position of the pyridine ring. Synthesis Yield: 45%, suggesting halogenation slightly reduces reaction efficiency .

Ethyl 4-[(3-nitropyridin-4-yl)amino]benzoate Structure: A benzoate ester with a nitropyridinylamino group. Applications: Used in industrial and scientific research, emphasizing the versatility of nitro-pyridine derivatives .

Structural Impact on Reactivity :
  • Position of Substituents: The 3-nitropyridinyl group in 4-(3-nitropyridin-4-yl)cyclohex-3-enone likely enhances electrophilic reactivity at the nitro group compared to halogenated analogs (e.g., 8b), where chlorine may sterically hinder reactions .
  • Backbone Differences: Cyclohexenone derivatives (e.g., CAS: 1187055-95-3) exhibit ring strain and ketone reactivity, whereas propanoate esters (8a, 8b) prioritize ester hydrolysis pathways .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) H-Bond Donors H-Bond Acceptors Synthesis Yield
This compound (Inferred) C₁₁H₁₀N₂O₃ ~218.21 0 4 Not Reported
5-Methyl-3-(3-nitropyridin-4-yl)cyclohex-2-enone C₁₂H₁₂N₂O₃ 232.239 0 4 Not Reported
Ethyl-3-(3-nitropyridin-4-yl)-2-oxopropanoate (8a) C₁₀H₁₀N₂O₅ 238.19 0 5 50%
Ethyl-3-(2-chloro-5-nitropyridin-4-yl)-2-oxopropanoate (8b) C₁₀H₉ClN₂O₅ 272.64 0 5 45%

Key Observations :

  • Hydrogen Bonding : All analogs have high H-bond acceptor counts (4–5), correlating with polar solvent compatibility.

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